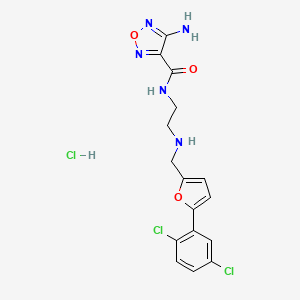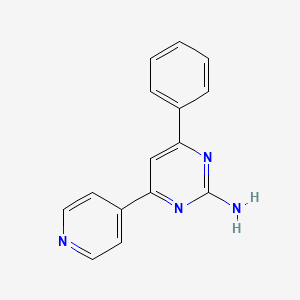![molecular formula C20H23FN2O B12623471 2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 918408-39-6](/img/structure/B12623471.png)
2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 3-methylphenyl group. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Acetamide Formation: The acetamide moiety can be formed by reacting the piperidine derivative with acetic anhydride or acetyl chloride in the presence of a base.
Coupling with 3-Methylphenyl Group: The final step involves coupling the acetamide derivative with a 3-methylphenyl group using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential antipsychotic and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound to study the effects of piperidine derivatives on cellular processes.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an antagonist or agonist at these receptors, modulating their activity and influencing neurotransmission pathways. This can result in therapeutic effects such as pain relief or antipsychotic activity.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar biological activities.
Fluorophenyl Derivatives: Compounds containing the 4-fluorophenyl group, such as fluoxetine and fluphenazine, have similar pharmacological properties.
Uniqueness
2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific combination of the piperidine ring, 4-fluorophenyl group, and 3-methylphenyl acetamide moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Número CAS |
918408-39-6 |
|---|---|
Fórmula molecular |
C20H23FN2O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-[4-(4-fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H23FN2O/c1-15-3-2-4-19(13-15)22-20(24)14-23-11-9-17(10-12-23)16-5-7-18(21)8-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,24) |
Clave InChI |
XFMZJGZYWURQIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


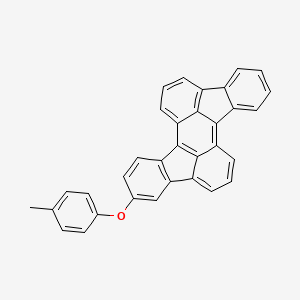
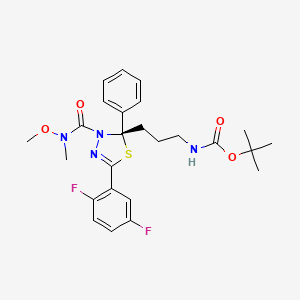
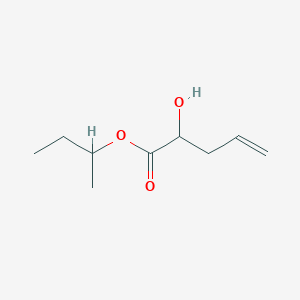
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)

![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
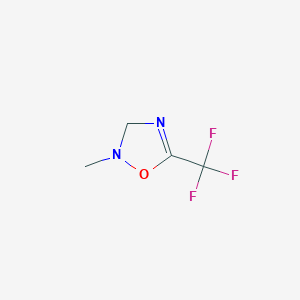
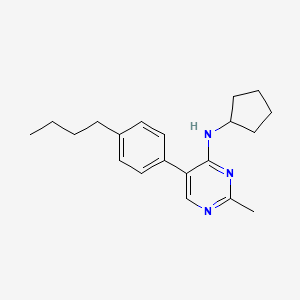
![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)
![Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane](/img/structure/B12623446.png)
